![molecular formula C19H20O B14591623 Anthracene, 2-[(1,1-dimethylethoxy)methyl]- CAS No. 61603-50-7](/img/structure/B14591623.png)
Anthracene, 2-[(1,1-dimethylethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 2-[(1,1-dimethylethoxy)methyl]- is a derivative of anthracene, a solid polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 2-[(1,1-dimethylethoxy)methyl]- typically involves the alkylation of anthracene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is carefully monitored to maintain optimal conditions and prevent side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Anthracene, 2-[(1,1-dimethylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield dihydroanthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which have applications in dye production, organic semiconductors, and photochemical research .
Applications De Recherche Scientifique
Anthracene, 2-[(1,1-dimethylethoxy)methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, organic semiconductors, and photochemical materials.
Mécanisme D'action
The mechanism by which Anthracene, 2-[(1,1-dimethylethoxy)methyl]- exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, it can interact with proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: The parent compound, consisting of three fused benzene rings.
Phenanthrene: Another PAH with a similar structure but different ring fusion pattern.
Naphthalene: A simpler PAH with two fused benzene rings.
Uniqueness
Anthracene, 2-[(1,1-dimethylethoxy)methyl]- is unique due to its tert-butyl group, which imparts distinct chemical properties and reactivity. This modification enhances its solubility and stability, making it more suitable for specific applications compared to its parent compound .
Propriétés
Numéro CAS |
61603-50-7 |
|---|---|
Formule moléculaire |
C19H20O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxymethyl]anthracene |
InChI |
InChI=1S/C19H20O/c1-19(2,3)20-13-14-8-9-17-11-15-6-4-5-7-16(15)12-18(17)10-14/h4-12H,13H2,1-3H3 |
Clé InChI |
LXMOAHVSOLPPHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
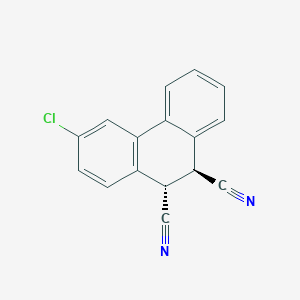

![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
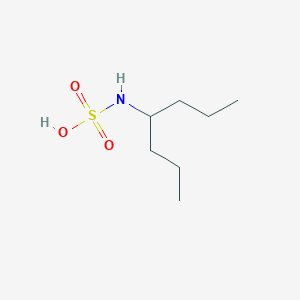
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
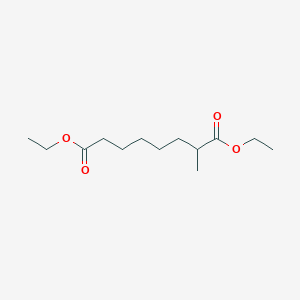
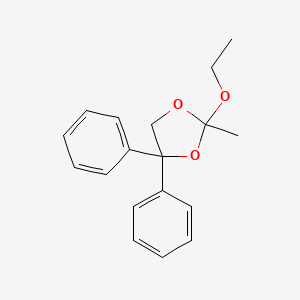
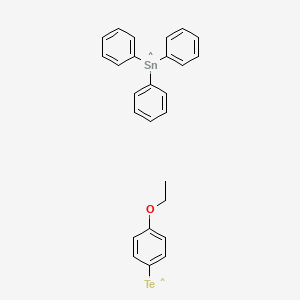
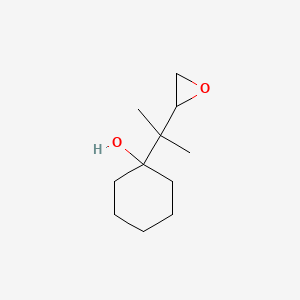
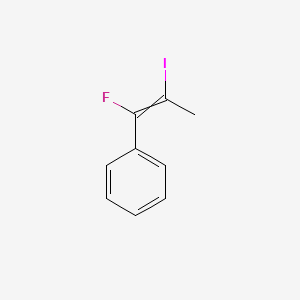
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
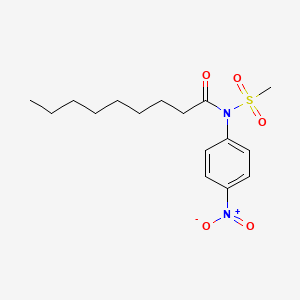
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
